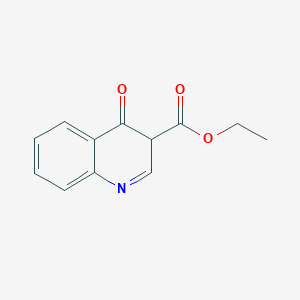
4-Hydroxyquinoline-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyquinoline-3-carboxylic acid ethyl ester is a chemical compound belonging to the quinolone family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinolones are heterocyclic aromatic organic compounds with a wide range of therapeutic potentials, including antibacterial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyquinoline-3-carboxylic acid ethyl ester can be synthesized through various methods. One common approach involves the cyclopropanation-ring expansion of 3-chloroindoles with α-halodiazoacetates. This method utilizes Rhodium (II) catalysis to achieve high selectivity and yield . Another method involves the reaction of 6-substituted-2-aminopyridine with diethyl ethoxymethylenemalonate, followed by cyclization using Dowtherm A or diethyl phthalate .
Industrial Production Methods: Industrial production of ethyl 4-quinolone-3-carboxylate often employs scalable and efficient methodologies. For instance, a green and efficient synthetic methodology has been developed for the synthesis of N-1 substituted 4-quinolone-3-carboxamides, which can be adapted for the production of ethyl 4-quinolone-3-carboxylate .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can yield different quinolone analogs.
Substitution: Substitution reactions, particularly at the C-3 carboxylate position, are common and often require specialized reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like triflic acid and various bases (e.g., Cs2CO3) are employed.
Major Products: The major products formed from these reactions include various quinolone derivatives, which have significant biological and pharmaceutical activities .
Scientific Research Applications
4-Hydroxyquinoline-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinolone derivatives.
Biology: It is used in the study of bacterial quorum sensing and other biological processes.
Medicine: Quinolone derivatives are explored for their antibacterial, antiviral, and anticancer properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ethyl 4-quinolone-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, quinolone derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription . This mechanism is crucial for their antibacterial activity.
Comparison with Similar Compounds
Norfloxacin: A broad-spectrum antibiotic.
Ciprofloxacin: Another widely used antibiotic with a similar structure.
4-Hydroxy-2-quinolones: These compounds share a similar core structure but differ in their functional groups
Uniqueness: 4-Hydroxyquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern and the resulting biological activities. Its versatility in chemical reactions and applications in various fields makes it a valuable compound in both research and industry .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 4-oxo-3H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h3-7,9H,2H2,1H3 |
InChI Key |
LKIBSJCOAXOWJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=NC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















